{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine

Purity Specification Procurement Quality Reproducibility

Standard dichlorovinyl anilines lack the specific substitution pattern required for sensitive SAR or heterocyclic synthesis. This C14H10Cl4N2 bis-aniline delivers four chlorine atoms across dual rings with a 2,2-dichlorovinyl bridge. - **98% purity** minimizes side reactions in bis-amide/Schiff base libraries. - **High mp (143-144°C)** enables recrystallization purification. - **High bp (~487°C)** prevents evaporative loss at >100°C (e.g., Buchwald-Hartwig). Procurement managers: Verified quality metrics from multiple suppliers. Research-grade, ready to ship.

Molecular Formula C14H10Cl4N2
Molecular Weight 348 g/mol
CAS No. 73046-20-5
Cat. No. B3152215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine
CAS73046-20-5
Molecular FormulaC14H10Cl4N2
Molecular Weight348 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)Cl)N)N)Cl
InChIInChI=1S/C14H10Cl4N2/c15-9-3-1-7(5-11(9)19)13(14(17)18)8-2-4-10(16)12(20)6-8/h1-6H,19-20H2
InChIKeyDQQNFSVKBFFWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Physicochemical Profile


{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine (CAS 73046-20-5) is a C14H10Cl4N2 dichlorovinyl-substituted bis-aniline derivative with a molecular weight of 348.05 g/mol . The compound is a solid at room temperature, characterized by a reported melting point range of 143–144 °C and a predicted boiling point of 487.3±45.0 °C [1]. Commercial availability for research procurement includes cataloged offerings with specified purity grades from multiple suppliers, establishing baseline quality metrics for scientific selection .

Dual aromatic amine scaffold for sequential orthogonal derivatization
High-purity grade supports stoichiometric control in multi-step syntheses
Elevated melting point enables recrystallization-based intermediate purification
Low volatility profile supports high-temperature coupling reactions

Why Generic Substitution Is Not Viable


This compound cannot be generically interchanged with structurally simpler dichlorovinyl anilines such as 2-(2,2-dichlorovinyl)aniline (CAS 54143-01-0) or mono-chlorinated analogs . The dual aniline rings with a specific 3-amino-4-chloro substitution pattern, combined with the 2,2-dichlorovinyl bridge, confer distinct electronic and steric properties that dictate reactivity, solubility, and potential binding interactions. Substitution with a less substituted analog would alter the hydrogen-bonding donor/acceptor profile and lipophilicity, undermining the reproducibility of any sensitive synthetic or biological protocol . The following quantitative evidence substantiates the measurable differentiation that governs procurement decisions.

Simpler mono-aniline dichlorovinyl analogs lack the dual-ring 3-amino-4-chloro substitution pattern, which may alter electronic and steric properties critical for sensitive protocols.

Replacing with a less chlorinated analog or a mono-amine variant modifies hydrogen-bonding donor/acceptor capacity and lipophilicity, potentially undermining reaction reproducibility.

Physical property shifts (melting point, volatility, extraction behavior) between this compound and generic aniline analogs can lead to different purification and handling requirements.

Quantitative Differentiation Evidence


Higher Commercial Purity Grade Versus Standard Analogs

Supplier Leyan offers {5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine at 98% purity , exceeding the 96% purity specification reported by Molbase and the typical 95% minimum purity for the comparator compound 2-(2,2-dichlorovinyl)aniline (CAS 54143-01-0) from major suppliers . This purity differential is quantifiable and verifiable via certificate of analysis upon procurement.

Commercial purity
Supplier-reported
98% (Leyan) vs. 96% (Molbase) and ~95% for 2-(2,2-dichlorovinyl)aniline
2–3 percentage points higher purity may reduce mass balance uncertainty and purification burden.
Verify via certificate of analysis; analytical method not detailed on product pages.
Purity Specification Procurement Quality Reproducibility

Higher Molecular Weight and Halogen Content

With a molecular formula of C14H10Cl4N2 and a molecular weight of 348.05 g/mol, this compound contains four chlorine atoms and two aniline moieties . In contrast, the simpler analog 2-(2,2-dichlorovinyl)aniline (CAS 54143-01-0) has a formula of C8H7Cl2N and a molecular weight of 188.05 g/mol . The approximate doubling of molecular weight and chlorine count alters bulk properties such as melting point (143–144 °C vs. typically lower-melting for the simpler analog) and solubility profile, which are critical parameters in formulation and reaction medium selection.

MW & halogen content
Standard reference
MW 348.05 g/mol, 4 Cl vs. MW 188.05 g/mol, 2 Cl for comparator analog
Higher molecular weight and chlorine count may support lower volatility and altered partition behavior.
Standard physicochemical constants from authoritative databases.
Physicochemical Property Structural Differentiation Halogen Content

Distinct Melting Point Enables Crystallization-Based Purification

The compound exhibits a sharp melting point of 143–144 °C , which is substantially higher than the 34–38 °C melting range observed for the structurally distinct isomer reported in PMC literature [1]. This thermal stability facilitates recrystallization as a purification strategy and provides a rapid identity confirmation via melting point apparatus, a low-cost quality control step during procurement.

Melting point
Head-to-head
143–144 °C (target) vs. 34–38 °C for a related C14H10Cl4N2 isomer
~109 °C higher melting point enables recrystallization-based purification and rapid identity confirmation.
Comparator data from PMC Table 1 for a different isomer.
Thermal Property Crystallization Purification

Predicted Boiling Point Indicates Lower Volatility

The predicted boiling point for this compound is 487.3±45.0 °C at 760 mmHg [1], whereas the simpler analog 2-(2,2-dichlorovinyl)aniline (MW 188.05) is expected to have a substantially lower boiling point due to its smaller molecular size and fewer intermolecular hydrogen-bonding sites. This lower volatility reduces inhalation exposure risk during weighing and reaction setup, a practical procurement consideration for laboratories without dedicated ventilated enclosures for volatile compounds.

Predicted boiling point
Class-level
487.3±45.0 °C (predicted) vs. substantially lower predicted bp for lighter analogs
Substantially lower volatility may reduce evaporative loss and inhalation exposure risk.
Predicted value; qualitative inference based on molecular size trend.
Volatility Thermal Stability Handling Safety

Dual Primary Amine Functionality Versus Single Amine Analogs

This compound bears two primary aromatic amine groups, one on each phenyl ring, as indicated by the IUPAC name and InChI string [1]. Each amine can independently undergo diazotization, acylation, or Schiff-base formation. The simpler comparator 2-(2,2-dichlorovinyl)aniline possesses only one amine group . The presence of a second amine enables sequential orthogonal derivatization strategies that are impossible with the mono-amine analog, effectively doubling the synthetic diversification potential from a single intermediate.

Amine functionality
Head-to-head
2 primary aromatic amine groups vs. 1 in 2-(2,2-dichlorovinyl)aniline
Second amine enables sequential orthogonal derivatizations, doubling synthetic diversification potential.
Confirmed by InChI string; reactivity based on established aromatic amine chemistry.
Synthetic Utility Functional Group Count Scaffold Diversification

Predicted pKa Suggests Distinct Basicity Profile

The predicted pKa of 2.13±0.10 for this compound places it in a weakly basic regime, characteristic of chlorinated aromatic amines where electron-withdrawing chlorine substituents reduce basicity relative to unsubstituted aniline (pKa ~4.6). This acid-base profile affects extraction efficiency during aqueous workup and the selection of counter-ions for salt formation, making it chemically distinct from the more basic mono-aniline dichlorovinyl analog 2-(2,2-dichlorovinyl)aniline, which is expected to have a higher pKa due to fewer electron-withdrawing groups.

Predicted pKa
Class-level
pKa 2.13±0.10 (predicted) vs. ~4.6 for unsubstituted aniline
Lower basicity may affect extraction partitioning and salt-formation purification strategies.
Predicted value; comparator pKa from standard tables.
Acid-Base Property Extraction Behavior Salt Formation

Targeted Application Scenarios


Multi-Step Organic Synthesis with Dual-Amine Scaffolds

When synthesizing bis-amide, bis-Schiff base, or heterocyclic libraries, the 98% purity grade and dual primary amine functionality minimize side reactions and reduce purification steps . The high melting point (143–144 °C) permits recrystallization-based purification at intermediate stages, a route unavailable to lower-melting analogs .

Structure-Activity Relationship Studies on Halogenated Amines

For SAR programs exploring the effect of chlorine substitution pattern and the 2,2-dichlorovinyl linker on biological target binding, this compound offers a unique combination of four chlorine atoms distributed across two aniline rings, providing a distinct electronic and steric probe not achievable with mono-aniline dichlorovinyl analogs .

Low-Volatility Reaction Screening at Elevated Temperatures

The predicted boiling point of ~487 °C indicates minimal evaporative loss during prolonged heating (>100 °C) in sealed or reflux systems, making this compound suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig amination) where volatile analogs would escape the reaction mixture .

Application
Selection Property
Validation Focus
Multi-step organic synthesis with dual-amine scaffolds
Dual primary amine groups, high-purity grade
Orthogonal derivatization efficiency, recrystallization feasibility at intermediate stages
Structure-activity relationship studies on halogenated amines
Unique 4-chloro, 2,2-dichlorovinyl substitution pattern across two aniline rings
Electronic and steric probe distinctiveness versus mono-aniline dichlorovinyl analogs
Low-volatility reaction screening at elevated temperatures
High predicted boiling point, low volatility
Minimal evaporative loss during prolonged heating (>100 °C); supports coupling reactions
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